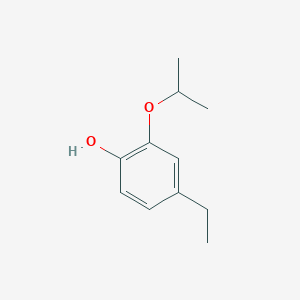

4-Ethyl-2-isopropoxyphenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

4-ethyl-2-propan-2-yloxyphenol |

InChI |

InChI=1S/C11H16O2/c1-4-9-5-6-10(12)11(7-9)13-8(2)3/h5-8,12H,4H2,1-3H3 |

InChI Key |

SOKRJYILBKTRHI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)OC(C)C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Ethyl 2 Isopropoxyphenol and Analogous Phenolic Compounds

Retrosynthetic Analysis for the Target Phenolic Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com For 4-Ethyl-2-isopropoxyphenol, the primary disconnections involve the aryl ether linkage and the substituents on the aromatic ring.

Disconnection Pathways of Aryl Ether Linkages

The most logical disconnection in this compound is the C-O bond of the isopropyl ether. amazonaws.com This leads to two primary synthons: a 4-ethylcatechol (B135975) derivative and an isopropyl electrophile. The corresponding synthetic approach would involve the etherification of the catechol derivative.

Another possibility is the disconnection of the ethyl group, which would lead to 2-isopropoxyphenol (B44703) as an intermediate. However, the subsequent introduction of the ethyl group at the para-position can be challenging due to the directing effects of the existing substituents.

Synthetic Approaches for Ortho- and Para-Substituted Phenol (B47542) Derivatives

The synthesis of ortho- and para-substituted phenols is a cornerstone of organic chemistry. ncerthelp.com The hydroxyl group of a phenol is an activating, ortho-, para-director for electrophilic aromatic substitution. ncerthelp.com However, achieving high regioselectivity can be difficult, often leading to a mixture of isomers. rsc.org

For a molecule like this compound, a common strategy involves starting with a phenol that already contains one of the substituents and then introducing the second. For instance, one could start with 4-ethylphenol (B45693) and then introduce the isopropoxy group at the ortho position. wikipedia.org Alternatively, starting with 2-isopropoxyphenol and introducing the ethyl group at the para position is another viable, though potentially less selective, route. hmdb.ca

Established Synthetic Routes to Substituted Phenolic Ethers

Several well-established methods are available for the synthesis of phenolic ethers. The choice of method often depends on the specific substituents present and the desired regioselectivity.

Etherification via Alkylation of Phenols

The Williamson ether synthesis is a widely used and high-yielding method for preparing phenolic ethers. wikipedia.org This reaction involves the deprotonation of a phenol with a strong base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide. wikipedia.org For the synthesis of this compound, this would involve the reaction of a 4-ethylcatechol derivative with an isopropyl halide. Primary alkyl halides are most effective in this reaction. wikipedia.org

Another approach is the acid-catalyzed condensation of a phenol with an alcohol. wikipedia.orgoup.com However, this method can be complicated by the self-condensation of the alcohol. wikipedia.org

Microwave-assisted synthesis has also been explored for the etherification of hindered phenols, offering a rapid and convenient method. researchgate.net

| Alkylation Method | Reagents | Key Features | Reference |

| Williamson Ether Synthesis | Phenol, Strong Base, Alkyl Halide | High-yielding, best with primary alkyl halides. | wikipedia.org |

| Acid-Catalyzed Condensation | Phenol, Alcohol, Acid Catalyst | Can lead to alcohol self-condensation. | wikipedia.orgoup.com |

| Microwave-Assisted Etherification | Hindered Phenol, Alkylating Agent, KOH/DMSO | Rapid synthesis for sterically hindered phenols. | researchgate.net |

Condensation Reactions for Phenolic Ether Formation

Condensation reactions provide another avenue for the formation of phenolic ethers. The Ullmann condensation, for example, allows for the synthesis of bis-aryl ethers by reacting an aryl halide with a phenol in the presence of a copper catalyst. wikipedia.org While not directly applicable to the synthesis of an alkyl aryl ether like this compound, it highlights the use of metal catalysts in forming C-O bonds.

The liquefaction of woody materials in the presence of phenol and an acid catalyst can also lead to phenolic compounds, though this is a complex process where condensation reactions are a major factor. researchgate.net

Regioselective Functionalization of Phenolic Precursors

Achieving the desired substitution pattern on the phenol ring is critical. The direct C-H functionalization of phenols has emerged as a powerful tool for synthesizing complex phenolic molecules. nih.govnih.gov However, controlling the regioselectivity (ortho vs. para) can be challenging due to the activating nature of the hydroxyl group. nih.govresearchgate.net

One strategy to control regioselectivity is the use of directing groups on the phenolic hydroxyl. nih.gov These groups can guide the functionalization to a specific position before being removed. For instance, ortho-formylation of phenols can be achieved with high regioselectivity using reagents like MgCl2, Et3N, and paraformaldehyde. orgsyn.org

For the synthesis of this compound, a plausible route would involve the regioselective functionalization of a suitable precursor. For example, starting with 4-ethylphenol, a method for selective ortho-isopropoxylation would be required. Alternatively, starting with catechol, one could perform a selective mono-isopropoxylation followed by a para-ethylation.

Recent advances have focused on transition-metal-catalyzed, acid/base-catalyzed, and photocatalyzed methods to achieve regioselective C-H functionalization of phenols. rsc.org These modern techniques offer more precise control over the introduction of substituents.

Advanced and Emerging Synthetic Methodologies

The formation of the ether bond in phenolic compounds is most commonly achieved via the Williamson ether synthesis, where a phenoxide ion reacts with an alkyl halide. wikipedia.org To facilitate this reaction, especially when dealing with reactants that are not soluble in the same medium, phase transfer catalysts are employed. youtube.com Tetrabutylammonium bromide is an example of such a catalyst, which can shuttle the phenoxide anion from an aqueous phase to an organic phase to react with the alkyl halide. youtube.com

For more complex transformations, such as the allylation of phenols, specialized catalytic systems have been developed. A notable example is a Palladium-BiPhePhos catalyst that enables the use of non-activated phenols as nucleophiles in the allylation of underivatized allylic alcohols, producing allylated phenolic ethers with water as the only byproduct. organic-chemistry.org For the synthesis of sterically hindered ethers, transition metal catalysts like zinc triflate (Zn(OTf)₂) have been shown to be effective in coupling phenols with unactivated tertiary alkyl bromides. organic-chemistry.org In cases where aryl halides are used instead of alkyl halides, such as in the synthesis of bis-aryl ethers, a copper-based catalyst is necessary in a process known as the Ullmann condensation. wikipedia.org

Catalytic Systems in Phenolic Ether Synthesis

| Catalyst Type | Example | Application | Reference |

|---|---|---|---|

| Phase Transfer Catalyst | Tetrabutylammonium bromide | Williamson ether synthesis between aqueous phenoxide and organic alkyl halide. | youtube.com |

| Palladium Catalyst | Pd[BiPhePhos] | Allylation of non-activated phenols with allylic alcohols. | organic-chemistry.org |

| Lewis Acid Catalyst | Zinc Triflate (Zn(OTf)₂) | Coupling of phenols with sterically hindered tertiary alkyl bromides. | organic-chemistry.org |

| Copper Catalyst | Copper(II) oxide | Ullmann condensation for synthesis of bis-aryl ethers from aryl halides. | wikipedia.org |

Biocatalysis offers a green alternative to traditional chemical synthesis, utilizing enzymes to perform reactions with high specificity and under mild conditions. In the context of analogous phenolic compounds, the flavin-dependent enzyme vanillyl alcohol oxidase (VAO) has been used for the multigram scale enzymatic synthesis of (R)-1-(4'-hydroxyphenyl)ethanol from 4-ethylphenol. wur.nl This process demonstrates the enzyme's ability to selectively hydroxylate the α-carbon of the ethyl group on a phenol ring, using molecular oxygen as a green oxidant. wur.nl The reaction is highly regio- and enantioselective. wur.nl

Furthermore, chemoenzymatic one-pot strategies combine the benefits of chemical and biological catalysts. nih.govacs.org For instance, an asymmetric calcium-catalyzed rearrangement has been successfully combined with an esterase-mediated hydrolysis in a one-pot synthesis of α-hydroxy half-esters. nih.govacs.org Such cascade reactions are environmentally sustainable and economically viable as they reduce the need for intermediate isolation, thus saving energy, time, and reducing waste. nih.gov These approaches highlight the potential for developing biocatalytic or chemoenzymatic routes for the synthesis of complex phenolic derivatives.

One-pot syntheses are highly efficient procedures where reactants are subjected to successive chemical reactions in a single reactor. This strategy is advantageous as it avoids lengthy separation processes and the purification of intermediate compounds, saving time and resources. nih.gov For hydroxy-aromatic compounds, one-pot methods have been developed for reactions like the Mannich reaction, where substituted phenols react with formaldehyde (B43269) and secondary amines to form Mannich bases. consensus.app This approach can overcome challenges associated with sterically hindered amines. consensus.app Similarly, a facile one-pot synthesis for hydroxy-substituted crown ethers has also been reported, demonstrating the versatility of this methodology for creating complex ether structures. amanote.com The principles of these one-pot reactions could be adapted for the efficient, multi-step synthesis of molecules like this compound from simpler precursors in a single vessel.

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and selectivity in the synthesis of phenolic ethers is critically dependent on the careful optimization of reaction conditions. This involves the strategic selection of catalysts and reagents as well as fine-tuning physical parameters like temperature and the solvent system.

The choice of reagents is fundamental to the outcome of phenolic ether synthesis. In the Williamson ether synthesis, a strong base is required to deprotonate the phenol to the more nucleophilic phenoxide. wikipedia.org While sodium hydroxide (B78521) (NaOH) is commonly used, especially with a phase transfer catalyst, stronger bases like sodium hydride (NaH) are often necessary for less reactive aliphatic alcohols, typically in an anhydrous solvent. wikipedia.orgchemicalforums.com The alkylating agent is usually a primary alkyl halide, as secondary and tertiary halides are more prone to undergoing elimination reactions. wikipedia.org

For specific transformations, the catalyst choice is paramount. As mentioned, palladium catalysts are effective for allylation, while copper catalysts are required for reactions involving aryl halides (Ullmann condensation). wikipedia.orgorganic-chemistry.org In some cases, reagents can also be used for purification. For example, calcium hydroxide, Ca(OH)₂, can react with 4-ethyl-2-methoxyphenol (B121337) (a compound analogous to the target) to form a complex, allowing for its separation and purification to high purity (99.60%). nih.gov

Reagent Selection in Phenolic Ether Synthesis

| Reagent Type | Example | Role | Considerations | Reference |

|---|---|---|---|---|

| Base | NaOH | Deprotonates phenol to form phenoxide. | Often used with a phase transfer catalyst in aqueous/organic systems. | youtube.com |

| Base | NaH | Deprotonates alcohols/phenols. | Used in anhydrous solvents like THF or DMF; suitable for less reactive alcohols. | chemicalforums.com |

| Alkylating Agent | Alkyl Halide (e.g., Isopropyl Bromide) | Provides the alkyl group for the ether. | Primary halides are preferred to avoid E2 elimination. | wikipedia.org |

| Purification Agent | Ca(OH)₂ | Forms a complex with the phenolic product for separation. | Effective for purifying specific phenolic compounds like 4-ethyl-2-methoxyphenol. | nih.gov |

Temperature and the choice of solvent have a significant impact on reaction kinetics, solubility of reactants, and side reactions. In the extraction of phenolic compounds from natural sources, an increase in temperature generally increases the yield. researchgate.netjocpr.com For instance, in the extraction of polyphenols from chestnut wood, the rate is controlled by internal diffusion, which is enhanced at higher temperatures (e.g., increasing from 50°C to 80°C). researchgate.net Similarly, for a Williamson ether synthesis of a 4-ethylphenol derivative, a controlled temperature of 55-65°C was used to ensure the reaction proceeded efficiently without promoting side products. youtube.com

The solvent system is equally critical. For the Williamson synthesis, anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often used with strong bases like NaH. chemicalforums.com When using aqueous bases like NaOH, a phase transfer catalyst is needed to bridge the organic and aqueous phases. youtube.com The polarity of the solvent can dramatically affect yield; studies on polyphenol extraction show that aqueous ethanol (B145695) mixtures are often more effective than pure water or pure ethanol. researchgate.netjocpr.com For example, the yield of polyphenols from chestnut wood doubled when changing the solvent from water to 40% aqueous ethanol. researchgate.net The selection of a solvent system must balance the solubility of the phenolic starting material, the base, and the alkylating agent to maximize the reaction rate and yield.

Strategies for Minimizing Side Reactions and By-product Formation

The synthesis of this compound and its analogs, which are derivatives of guaiacol (B22219), often involves the etherification of a substituted catechol or guaiacol. wikipedia.orgwikipedia.org A common method for this transformation is the Williamson ether synthesis. francis-press.comnumberanalytics.com This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. francis-press.com While effective, this method is prone to several side reactions that can lower the yield of the target ether.

A significant challenge in the synthesis of guaiacol derivatives is controlling the regioselectivity of the alkylation. For instance, when starting from a catechol (a benzene (B151609) ring with two adjacent hydroxyl groups), alkylation can occur at either one or both hydroxyl groups. google.com This can lead to a mixture of the desired mono-alkoxylated product (like a guaiacol derivative), the di-alkoxylated by-product (a veratrole derivative), and unreacted catechol. google.comrsc.org

Another common side reaction is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom of the hydroxyl group. rsc.orgyoutube.com The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can become significant under certain conditions, leading to a mixture of isomers that are often difficult to separate.

Furthermore, when using secondary or tertiary alkyl halides as the alkylating agent, an elimination reaction can compete with the desired substitution reaction (SN2). francis-press.comnih.gov The phenoxide can act as a base, abstracting a proton from the alkyl halide and leading to the formation of an alkene by-product. This is particularly problematic when synthesizing ethers with bulky groups, such as the isopropoxy group in this compound. acs.orgnih.gov

To address these challenges and minimize the formation of by-products, several strategies can be employed:

Choice of Base and Solvent: The selection of the base and solvent system is crucial for controlling the reaction pathway. numberanalytics.com Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to ensure complete deprotonation of the phenol, which enhances the nucleophilicity of the resulting phenoxide. numberanalytics.com The use of a weaker base or a protic solvent can lead to incomplete reaction and a lower yield. numberanalytics.com However, a very strong base might also promote elimination reactions, so a careful balance is necessary. francis-press.comgoogle.com For instance, in some cases, a milder base like potassium carbonate (K2CO3) or even sodium bicarbonate (NaHCO3) in a suitable solvent can provide better selectivity towards the desired O-alkylation product. google.com

Control of Reaction Conditions: Temperature and reaction time are critical parameters to optimize. numberanalytics.com Higher temperatures can increase the reaction rate but may also favor the formation of thermodynamically more stable but undesired by-products, or promote elimination reactions. numberanalytics.com Therefore, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is often preferred. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) can help determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of by-products from over-reaction.

Nature of the Alkylating Agent: The structure of the alkylating agent plays a significant role. francis-press.com For introducing an isopropyl group, isopropyl halides (e.g., 2-bromopropane (B125204) or 2-iodopropane) are commonly used. Iodides are generally more reactive than bromides, which are in turn more reactive than chlorides, due to the better leaving group ability of the larger halogens. francis-press.com However, the higher reactivity can sometimes lead to more side reactions. The choice of alkylating agent can also influence the SN2 versus elimination competition.

Use of Catalysts: Phase-transfer catalysts (PTCs) can be particularly effective in the synthesis of phenolic ethers. google.comgoogle.com These catalysts, such as quaternary ammonium (B1175870) salts or polyethylene (B3416737) glycols, facilitate the transfer of the phenoxide from an aqueous or solid phase to an organic phase where the alkylating agent is dissolved. google.com This can enhance the reaction rate and selectivity by bringing the reactants together under milder conditions, which can help to suppress side reactions. google.comgoogle.com For example, the use of polyethylene glycol as a phase-transfer catalyst in the synthesis of guaiacol has been shown to give high yields with few by-products under mild reaction conditions. google.com

The following table summarizes some of the key factors and their impact on minimizing side reactions in the synthesis of phenolic ethers:

| Factor | Strategy for Minimizing By-products | Potential By-products Mitigated |

| Base | Use of appropriate strength (e.g., K2CO3, NaH) to balance deprotonation and side reactions. google.com | Dialkylation, elimination products. francis-press.comgoogle.com |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the phenoxide. numberanalytics.com | Incomplete reaction, C-alkylation. numberanalytics.comyoutube.com |

| Temperature | Lower reaction temperatures to favor kinetic product over thermodynamic by-products. numberanalytics.com | Elimination products, rearrangement products. numberanalytics.com |

| Alkylating Agent | Choice of halide (I > Br > Cl) for optimal reactivity and minimal side reactions. francis-press.com | Elimination products (with bulky alkyl halides). francis-press.com |

| Catalyst | Use of phase-transfer catalysts to improve reaction rate and selectivity under mild conditions. google.com | Dialkylation, C-alkylation. google.com |

By carefully considering and optimizing these factors, it is possible to develop a synthetic methodology for this compound and its analogs that minimizes the formation of side reactions and by-products, leading to a more efficient and cost-effective process.

Chemical Reactivity and Transformation Mechanisms of 4 Ethyl 2 Isopropoxyphenol

Aromatic Ring Reactivity: Electrophilic and Nucleophilic Substitution

The benzene (B151609) ring in 4-Ethyl-2-isopropoxyphenol is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the hydroxyl (-OH) and the isopropoxy (-O-iPr). Both of these groups are ortho, para-directing, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. researchgate.netinformahealthcare.com

In the case of this compound, the hydroxyl group is at position 1, the isopropoxy group at position 2, and the ethyl group at position 4. The directing effects of the hydroxyl and isopropoxy groups reinforce each other, strongly activating the positions ortho and para to them. The available positions for substitution are C3, C5, and C6. The hydroxyl group strongly directs to positions 3 (ortho) and 5 (para). The isopropoxy group directs to positions 3 (ortho) and 6 (para). The ethyl group is also an ortho, para-director, directing to positions 3 and 5. Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions, which are activated by both the hydroxyl and isopropoxy/ethyl groups, respectively. Steric hindrance from the bulky isopropoxy group might slightly favor substitution at the C5 position.

Common electrophilic aromatic substitution reactions applicable to activated phenols like this compound include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the ring, often using a Lewis acid catalyst for less activated rings, though the high activation of this phenol (B47542) may not require it.

Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. For example, acylation of the closely related compound guaiacol (B22219) (2-methoxyphenol) has been studied to produce valuable derivatives. researchgate.net

Reimer-Tiemann Reaction: Formylation (introduction of a -CHO group), typically at the ortho position to the hydroxyl group, using chloroform (B151607) in a basic solution. wikipedia.orgrug.nlsynarchive.comjk-sci.combyjus.com

Kolbe-Schmitt Reaction: Carboxylation (introduction of a -COOH group), also favoring the ortho position to the hydroxyl group, using carbon dioxide under pressure with a phenoxide salt. wikipedia.orgorganic-chemistry.orgbyjus.comyoutube.com

Nucleophilic aromatic substitution (NAS) on the aromatic ring of this compound is generally not favored. NAS reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) to activate the ring towards nucleophilic attack, which this molecule lacks. wikipedia.orgnih.govlibretexts.orgyoutube.com The electron-donating nature of the hydroxyl, isopropoxy, and ethyl groups makes the ring electron-rich and thus unreactive towards nucleophiles.

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can participate in a variety of reactions, most notably the Williamson ether synthesis to form a new ether linkage. masterorganicchemistry.comwikipedia.orgutahtech.eduyoutube.comyoutube.com For instance, reaction of the sodium salt of this compound with an alkyl halide would yield a 1-alkoxy-4-ethyl-2-isopropoxybenzene. The hydroxyl group can also be converted to esters through reaction with acyl chlorides or anhydrides in the presence of a base.

Reactivity and Cleavage of the Isopropoxy Moiety

The isopropoxy group is an ether linkage, which is generally stable but can be cleaved under specific conditions.

The cleavage of the aryl-alkyl ether bond in this compound typically proceeds via reaction with strong acids, such as HBr or HI, or with strong Lewis acids like boron tribromide (BBr3). The mechanism can follow either an S_N1 or S_N2 pathway, depending on the nature of the alkyl group.

In the case of the isopropoxy group, the secondary isopropyl cation is relatively stable, suggesting that an S_N1-like mechanism is possible. The reaction is initiated by protonation of the ether oxygen, followed by the departure of the 4-ethylphenol (B45693) as a neutral leaving group and formation of an isopropyl carbocation. This carbocation is then attacked by a nucleophile (e.g., Br-).

Alternatively, an S_N2 mechanism can occur where a nucleophile directly attacks the less sterically hindered carbon of the protonated ether. For the isopropoxy group, this would involve attack at the secondary carbon.

Selective dealkylation of mixed aryl-alkyl ethers is a valuable synthetic tool. Reagents like boron tribromide (BBr3) are particularly effective for cleaving aryl ethers. libretexts.orgmasterorganicchemistry.comjst.go.jpmasterorganicchemistry.com The reaction with BBr3 typically proceeds via the formation of an ether-BBr3 adduct, followed by nucleophilic attack of a bromide ion. For secondary alkyl ethers like the isopropoxy group, the cleavage mechanism is thought to involve the transfer of a bromide from the activated BBr3 to the alkyl group.

The relative ease of cleavage of different alkyl groups can allow for selective dealkylation. For instance, in a molecule with both methoxy (B1213986) and benzyloxy groups, the benzyl (B1604629) group is often more readily cleaved. In the context of this compound, the isopropoxy group would likely be cleaved preferentially over any potential de-ethylation of the side chain under ether cleavage conditions.

Reactions of the Ethyl Substituent

The ethyl group attached to the aromatic ring also exhibits characteristic reactivity, primarily at the benzylic position (the carbon atom directly attached to the ring).

The ethyl side chain of this compound can be oxidized to various functional groups. The benzylic carbon is particularly susceptible to oxidation due to the stability of the resulting benzylic radical or carbocation intermediates.

A common and powerful oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO4). wikipedia.orgnih.govwikipedia.orgyoutube.comnih.gov Under vigorous conditions (e.g., heating with aqueous KMnO4), the entire ethyl group can be oxidized to a carboxylic acid group, yielding 3-isopropoxy-4-hydroxybenzoic acid. This reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon. libretexts.org

Milder oxidation conditions can potentially lead to the formation of an alcohol (1-(3-isopropoxy-4-hydroxyphenyl)ethanol) or a ketone (1-(3-isopropoxy-4-hydroxyphenyl)ethanone). The specific product obtained depends on the choice of oxidizing agent and the reaction conditions. For example, enzymatic oxidation of the similar compound 4-ethylphenol has been shown to produce 1-(4-hydroxyphenyl)ethanol. wikipedia.orgutahtech.eduyoutube.comorganicchemistrytutor.comosti.gov

Functionalization Reactions at the Ethyl Group

Direct research on the functionalization of the ethyl group of this compound is not extensively documented. However, the reactivity can be inferred from studies on analogous compounds, such as 4-ethylphenol. The ethyl group, being an alkyl substituent on an activated aromatic ring, can undergo oxidation at the benzylic position.

For instance, the enzymatic oxidation of 4-ethylphenol provides a model for the potential transformation of the ethyl group in this compound. The enzyme 4-ethylphenol methylenehydroxylase (4EPMH), isolated from Pseudomonas putida, catalyzes the hydroxylation of the methylene (B1212753) group of 4-ethylphenol. This reaction yields 1-(4-hydroxyphenyl)ethanol, with a small amount of further oxidation to 4-hydroxyacetophenone. nih.govnih.gov The stereochemistry of this transformation is noteworthy, with the 4EPMH from Pseudomonas putida JD1 producing the R(+) enantiomer of the alcohol. nih.gov

A similar transformation could be anticipated for this compound, where the ethyl group is oxidized to a secondary alcohol, 1-(4-hydroxy-3-isopropoxyphenyl)ethanol, and potentially further to the corresponding acetophenone (B1666503) derivative.

| Reactant | Enzyme/Catalyst | Products | Key Findings | Reference |

| 4-Ethylphenol | 4-Ethylphenol methylenehydroxylase (4EPMH) | 1-(4-Hydroxyphenyl)ethanol, 4-Hydroxyacetophenone | The enzyme hydroxylates the ethyl group at the benzylic position. The primary product is the corresponding alcohol, with some further oxidation to the ketone. The reaction catalyzed by 4EPMH from Pseudomonas putida JD1 yields the R(+) enantiomer of the alcohol. | nih.govnih.gov |

Oxidative and Reductive Transformation Pathways

The aromatic ring of phenolic compounds can be reduced to the corresponding cyclohexanol (B46403) derivatives through electrocatalytic hydrogenation (ECH). This technique offers a sustainable alternative to traditional catalytic hydrogenation, operating under milder conditions. researchgate.net Studies on the ECH of various substituted phenols demonstrate the feasibility of this transformation.

The hydrogenation of phenol and its alkyl-substituted derivatives has been successfully carried out using various electrode materials, including platinum, rhodium, and Raney nickel. researchgate.netbohrium.com For example, the ECH of phenol on a platinized platinum electrode in an aqueous acidic solution can yield cyclohexanol with high current efficiency. researchgate.net The reaction mechanism is believed to involve the adsorption of the phenol onto the catalyst surface, followed by reaction with adsorbed hydrogen. researchgate.net

For substituted phenols, the efficiency and selectivity of the hydrogenation can be influenced by factors such as the catalyst, pH, and the presence of surfactants. bohrium.comacs.org For instance, the ECH of 2,6-dimethylphenol (B121312) at a Raney nickel cathode showed significantly increased current efficiency at pH 9 in the presence of the surfactant didodecyldimethylammonium (B1216837) bromide (DDAB). bohrium.com The steric hindrance from substituents can also affect the reaction rate and product distribution. researchgate.net

Given these findings, it is plausible that this compound could undergo electrocatalytic hydrogenation to yield 4-ethyl-2-isopropoxycyclohexanol. The specific stereoisomers formed would depend on the catalyst and reaction conditions employed.

| Substrate | Catalyst/Electrode | Product(s) | Key Findings | Reference |

| Phenol | Platinized Platinum | Cyclohexanol | High current efficiency in aqueous acid. | researchgate.net |

| Phenol Derivatives | Rhodium-based catalysts | cis-Cyclohexanols | Provides products from all-cis addition of hydrogen. | acs.org |

| Phenol Derivatives | Palladium on Alumina | trans-Cyclohexanols | Yields the thermodynamically more stable diastereomers. | acs.org |

| 2,6-Dimethylphenol | Raney Nickel | 2,6-Dimethylcyclohexanols | Current efficiency is enhanced at pH 9 with a surfactant. | bohrium.com |

Phenolic compounds are well-known for their reactivity with reactive oxygen species (ROS), a property that underlies their antioxidant activity. nih.gov The electron-rich aromatic ring and the labile hydrogen of the hydroxyl group make them susceptible to attack by species such as the hydroxyl radical (HO•), superoxide (B77818) anion radical (O₂⁻•), and singlet oxygen (¹O₂). nih.govosti.gov

The reaction of phenols with ROS typically proceeds via hydrogen atom transfer (HAT) from the phenolic hydroxyl group, forming a phenoxyl radical. nih.govacs.org This radical can then undergo further reactions. The rate of reaction with ROS is influenced by the substituents on the aromatic ring. osti.gov

Studies on various phenolic compounds have shown that they are effective scavengers of different ROS. nih.gov For instance, a study of ten different phenolics demonstrated their ability to scavenge superoxide anions, hydroxyl radicals, and singlet oxygen. nih.gov The oxidation of substituted phenols by singlet oxygen in aqueous solutions has been shown to proceed via reaction with both the undissociated phenol and the phenolate (B1203915) anion. elsevierpure.com

In the context of this compound, the presence of the electron-donating ethyl and isopropoxy groups would be expected to enhance its reactivity towards ROS compared to unsubstituted phenol. The initial reaction would likely involve the formation of a 4-ethyl-2-isopropoxyphenoxyl radical. This radical could then participate in various subsequent reactions, including dimerization or reaction with other molecules, leading to a range of oxidation products. The electrochemical oxidation of other polyphenols like epicatechin has been shown to proceed through the formation of quinone-like species, which can then react with other nucleophiles. mdpi.com A similar pathway could be envisioned for this compound.

| Phenolic Compound Type | Reactive Oxygen Species | General Reaction Mechanism | Key Findings | Reference |

| Substituted Phenols | Hydroxyl Radical (HO•) | Hydrogen Atom Transfer (HAT) | Phenols act as effective scavengers. | nih.gov |

| Substituted Phenols | Superoxide Anion (O₂⁻•) | Electron Transfer/Proton Transfer | Phenols can scavenge this radical. | nih.gov |

| Substituted Phenols | Singlet Oxygen (¹O₂) | Complex formation with charge-transfer character | Both phenol and phenolate anion react. Rate is substituent-dependent. | osti.govelsevierpure.com |

| Various Phenols | Cupric-Superoxo Complex | Hydrogen Atom Transfer (HAT) | Leads to the formation of a phenoxyl radical and subsequent oxidation products. | nih.govacs.org |

Advanced Spectroscopic and Chromatographic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. For 4-Ethyl-2-isopropoxyphenol, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, and the isopropoxy group protons.

The aromatic region would likely show three signals for the three protons on the benzene (B151609) ring. The proton at the C5 position, situated between the ethyl and hydroxyl groups, would likely appear as a doublet. The protons at the C3 and C6 positions would also produce distinct signals, likely doublets or a doublet of doublets, due to coupling with their neighbors.

The ethyl group would be represented by a quartet for the methylene (B1212753) (-CH2-) protons, resulting from coupling with the three adjacent methyl protons, and a triplet for the methyl (-CH3) protons, due to coupling with the two adjacent methylene protons. The isopropoxy group would show a septet for the methine (-CH-) proton, caused by coupling with the six equivalent methyl protons, and a doublet for the six methyl (-CH3) protons, resulting from coupling to the single methine proton. The phenolic hydroxyl (-OH) proton would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Ar-H (C3-H) | 6.8 - 7.0 | d | ~8.0 |

| Ar-H (C5-H) | 6.7 - 6.9 | dd | ~8.0, 2.0 |

| Ar-H (C6-H) | 6.6 - 6.8 | d | ~2.0 |

| -OCH(CH₃)₂ | 4.4 - 4.6 | sept | ~6.0 |

| -CH₂CH₃ | 2.5 - 2.7 | q | ~7.5 |

| -OCH(CH₃)₂ | 1.3 - 1.5 | d | ~6.0 |

| -CH₂CH₃ | 1.1 - 1.3 | t | ~7.5 |

| -OH | 4.5 - 5.5 | s (broad) | N/A |

Note: Predicted values are based on the analysis of structurally similar compounds.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would be expected to show nine distinct signals. The six carbons of the benzene ring would appear in the aromatic region (typically 110-160 ppm). The carbon atom attached to the hydroxyl group (C1) and the carbon attached to the isopropoxy group (C2) would be found at the lower field end of this region due to the deshielding effect of the oxygen atoms. The ethyl group would show two signals, one for the methylene carbon and one for the methyl carbon. Similarly, the isopropoxy group would exhibit two signals, one for the methine carbon and one for the two equivalent methyl carbons.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (Ar-C-OH) | 145 - 150 |

| C2 (Ar-C-O-iPr) | 140 - 145 |

| C3 (Ar-CH) | 115 - 120 |

| C4 (Ar-C-Et) | 135 - 140 |

| C5 (Ar-CH) | 120 - 125 |

| C6 (Ar-CH) | 110 - 115 |

| -OCH(CH₃)₂ | 70 - 75 |

| -CH₂CH₃ | 20 - 25 |

| -OCH(CH₃)₂ | 20 - 25 |

| -CH₂CH₃ | 15 - 20 |

Note: Predicted values are based on the analysis of structurally similar compounds.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the aromatic protons on adjacent carbons, between the methylene and methyl protons of the ethyl group, and between the methine and methyl protons of the isopropoxy group.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC (or the more modern HSQC) experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the definitive assignment of each protonated carbon atom by linking the previously assigned proton signals to their corresponding carbon signals. For instance, the quartet signal of the ethyl group's methylene protons would show a correlation to the corresponding methylene carbon signal in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In positive ion mode ESI-MS, this compound would be expected to show a prominent signal for the protonated molecule [M+H]⁺. In negative ion mode, a signal for the deprotonated molecule [M-H]⁻ would be observed. High-resolution ESI-MS would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the compound.

Predicted ESI-MS Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 181.1223 |

| [M+Na]⁺ | 203.1042 |

| [M-H]⁻ | 179.1077 |

Note: Predicted m/z values are based on the exact mass of this compound (C₁₁H₁₆O₂).

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC-MS, the sample is vaporized and separated on a chromatographic column before being introduced into the mass spectrometer, which typically uses electron ionization (EI). EI is a hard ionization technique that causes extensive fragmentation of the molecule.

The mass spectrum of this compound obtained by GC-MS would show a molecular ion peak (M⁺) at m/z 180. The fragmentation pattern would provide valuable structural information. Key fragment ions would be expected from the loss of the ethyl group (M-29), the loss of the isopropyl group (M-43), and the loss of propene from the isopropoxy group via a McLafferty-type rearrangement. The relative abundance of these fragment ions provides a characteristic fingerprint for the molecule. The NIST Mass Spectrometry Data Center provides fragmentation data for the related compound 2-isopropoxyphenol (B44703), which shows a base peak at m/z 110, corresponding to the loss of propene. nih.govnist.gov A similar fragmentation would be expected for this compound.

Predicted Key Fragment Ions in GC-MS for this compound

| m/z | Predicted Fragment | Fragmentation Pathway |

| 180 | [C₁₁H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 165 | [C₁₀H₁₃O₂]⁺ | Loss of a methyl group (-CH₃) |

| 151 | [C₉H₁₁O₂]⁺ | Loss of an ethyl group (-C₂H₅) |

| 138 | [C₈H₁₀O₂]⁺ | Loss of propene (-C₃H₆) via McLafferty rearrangement |

| 109 | [C₇H₉O]⁺ | Further fragmentation |

Note: Predicted fragmentation is based on established fragmentation patterns of similar phenolic compounds.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy is an indispensable tool in chemical analysis, providing detailed information about the functional groups present in a molecule. Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly valuable for the structural elucidation of compounds like this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, the key functional groups are the hydroxyl (-OH) group, the ether (C-O-C) linkage, the aromatic ring, and the alkyl (ethyl and isopropyl) substituents.

Based on the analysis of structurally similar compounds like 4-ethylphenol (B45693) and 2-isopropoxyphenol, the expected characteristic FTIR absorption bands for this compound are summarized in the table below. researchgate.netnih.govchemicalbook.comchemicalbook.com

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Phenolic O-H | 3200-3600 (broad) | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H (ethyl & isopropyl) | 2850-2970 | Stretching |

| Aromatic C=C | 1500-1600 | Stretching |

| C-O (ether) | 1200-1260 (asymmetric) | Stretching |

| C-O (phenol) | 1140-1230 | Stretching |

| Aromatic C-H | 800-880 | Out-of-plane bending |

| Data is inferred from analogous compounds. |

The broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, often broadened due to hydrogen bonding. The peaks in the 2850-2970 cm⁻¹ range are attributed to the C-H stretching vibrations of the ethyl and isopropyl groups. The aromatic nature of the compound is confirmed by the C=C stretching bands between 1500 and 1600 cm⁻¹. The presence of the isopropoxy group is indicated by the strong C-O ether stretching band, which is expected to appear around 1200-1260 cm⁻¹. nih.govchemicalbook.com

Raman Spectroscopy (Applicability)

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be highly applicable for confirming the presence of the aromatic ring and the alkyl side chains.

Expected prominent Raman signals for this compound would include the aromatic ring breathing modes, which are typically strong and appear in the fingerprint region of the spectrum. uliege.be The C-C stretching vibrations of the ethyl and isopropyl groups would also be readily observable. While the O-H bond is generally a weak Raman scatterer, the C-O stretching vibrations of the ether and phenol (B47542) groups would provide valuable structural information. researchgate.netchemicalbook.com The combination of FTIR and Raman spectroscopy would, therefore, offer a comprehensive characterization of the functional groups present in this compound.

High-Resolution Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds in a mixture. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are powerful methods that can be applied to the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

HPLC is a versatile and widely used technique for the analysis of phenolic compounds. acs.orgnih.govoup.com For the analysis of this compound, a reversed-phase HPLC method would be most suitable. In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase.

A typical HPLC system for the analysis of this compound would consist of:

Column: A C18 reversed-phase column is a common choice for separating phenolic compounds. nih.gov

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (often with a small amount of acid like acetic or phosphoric acid to suppress the ionization of the phenolic hydroxyl group) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. nih.gov

Detector: A UV-Vis detector set at a wavelength where the aromatic ring of this compound absorbs strongly (typically around 270-280 nm) would provide good sensitivity. For more detailed structural information, a mass spectrometer (MS) detector could be coupled with the HPLC system (LC-MS). acs.org

The retention time of this compound in a reversed-phase HPLC system would be influenced by its moderate polarity. The presence of the hydroxyl group would contribute to some polar interactions, while the ethyl and isopropoxy groups would increase its hydrophobicity, leading to a longer retention time compared to more polar phenols.

Gas Chromatography (GC) for Volatile Compound Analysis

GC is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. nih.govjournals.ac.zabohrium.comacs.org The compound's volatility is sufficient for it to be vaporized in the GC injector and transported through the column by a carrier gas.

A suitable GC method for this compound would involve:

Column: A capillary column with a non-polar or moderately polar stationary phase, such as a DB-5 (5% phenyl-methylpolysiloxane) or a DB-WAX (polyethylene glycol) column, would provide good separation. nih.govjournals.ac.za

Carrier Gas: Helium or hydrogen are commonly used carrier gases. journals.ac.za

Injector and Detector Temperatures: The injector and detector temperatures would be set high enough to ensure efficient vaporization and prevent condensation, typically around 250-280 °C.

Oven Temperature Program: A temperature program starting at a lower temperature and gradually increasing would be used to ensure good separation from any impurities.

Detector: A Flame Ionization Detector (FID) would provide excellent sensitivity for this organic compound. For definitive identification, a Mass Spectrometer (MS) detector is preferred, as it provides both retention time and mass spectral data, allowing for unambiguous compound identification. nih.govjournals.ac.zabohrium.comacs.org

The Kovats retention index, a measure of the retention time of a compound relative to n-alkanes, for the related compound 2-isopropoxyphenol on a standard non-polar column is reported to be 1163.9. nih.gov This suggests that this compound would have a predictable retention time under similar conditions.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

TLC is a simple, rapid, and cost-effective chromatographic technique that is well-suited for monitoring the progress of chemical reactions. ualberta.carochester.eduyoutube.comyoutube.com In the synthesis of this compound, TLC could be used to track the consumption of the starting materials and the formation of the product.

To monitor a reaction using TLC, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the starting materials and, if available, the pure product. The plate is then developed in a suitable solvent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. nih.gov

The progress of the reaction can be visualized by observing the disappearance of the starting material spots and the appearance and intensification of the product spot. The relative positions of the spots (Rf values) are determined by the polarity of the compounds and the mobile phase. Due to the presence of the polar hydroxyl group, this compound would have a lower Rf value (i.e., it would travel a shorter distance up the plate) than less polar starting materials in a non-polar solvent system. The spots can be visualized under UV light, as the aromatic ring is UV-active, or by using a staining agent. ualberta.ca

Thermal Analysis for Physicochemical Transitions and Stability

Thermal analysis techniques are pivotal in determining the thermal stability and phase transition characteristics of chemical substances. By subjecting a material to a controlled temperature program, researchers can gain insights into its physical and chemical properties as a function of temperature. For a compound such as this compound, understanding its behavior at elevated temperatures is crucial for handling, storage, and application development.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This method is instrumental in determining the thermal stability and decomposition profile of a compound. A typical TGA experiment generates a thermogram, a plot of mass versus temperature.

A hypothetical TGA data table for this compound would look like this:

Table 1: Hypothetical TGA Data for this compound

| Parameter | Value |

|---|---|

| Onset of Decomposition (Tonset) | Data not available |

| Temperature at Max Decomposition Rate (Tpeak) | Data not available |

| % Mass Loss (Step 1) | Data not available |

| Residual Mass at end of experiment | Data not available |

No experimental data found in the search results.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.

A DSC analysis of this compound would provide valuable information on its melting point, a fundamental physical property, as well as any other phase changes it might undergo upon heating or cooling. The resulting DSC thermogram would show peaks corresponding to these transitions. An endothermic peak would indicate melting, while an exothermic peak could represent crystallization or decomposition. The absence of specific DSC data for this compound in the literature prevents the presentation of an experimental data table. However, the analysis of other substituted phenols by DSC is a common practice to determine their purity and thermal behavior.

A hypothetical DSC data table for this compound would be structured as follows:

Table 2: Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Melting | Data not available | Data not available | Data not available |

| Crystallization | Data not available | Data not available | Data not available |

No experimental data found in the search results.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a crucial analytical technique used to determine the elemental composition (by mass) of a sample. For a newly synthesized or isolated compound, elemental analysis serves to confirm its proposed empirical formula, which is the simplest whole-number ratio of atoms present in the compound. The molecular formula of this compound is C₁₁H₁₆O. nih.gov

The theoretical elemental composition can be calculated from the molecular formula and the atomic masses of the constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Oxygen: 15.999 u). While experimental data from an elemental analyzer would provide the actual measured percentages of each element in a sample of this compound, such data is not available in the reviewed literature. A comparison between the theoretical and experimental values is essential for verifying the purity and identity of the compound.

The calculated theoretical elemental composition of this compound is presented in the table below.

Table 3: Theoretical Elemental Composition of this compound (C₁₁H₁₆O)

| Element | Symbol | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 80.44 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 9.82 |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.74 |

| Total | 164.248 | 100.00 |

Based on theoretical calculations. No experimental data found in the search results.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing insights into its electronic distribution and reactivity.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and energetics of molecules. DFT calculations can be employed to map out the potential energy surface for various reactions involving 4-Ethyl-2-isopropoxyphenol, helping to identify the most likely reaction pathways.

For instance, in an electrophilic aromatic substitution reaction, the ethyl and isopropoxy groups, along with the hydroxyl group, will direct incoming electrophiles. DFT calculations can determine the relative energies of the intermediates and transition states for substitution at the different available positions on the benzene (B151609) ring. This allows for the prediction of the regioselectivity of such reactions. The activating hydroxyl and isopropoxy groups, and the weakly activating ethyl group, would be expected to direct electrophiles to the positions ortho and para to them. hmdb.caresearchgate.net

Table 1: Illustrative DFT-Calculated Relative Energies for Electrophilic Bromination of this compound

| Position of Substitution | Relative Energy of Intermediate (kcal/mol) | Relative Energy of Transition State (kcal/mol) |

| C3 | 0.0 | 15.2 |

| C5 | +2.5 | 18.1 |

| C6 | +1.8 | 17.5 |

Note: The data in this table is illustrative and represents a hypothetical outcome of DFT calculations for the purpose of demonstrating the methodology.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are the primary orbitals involved in chemical reactions. youtube.com The energy and localization of these frontier molecular orbitals (FMOs) provide insights into the molecule's reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and isopropoxy groups, making these sites susceptible to electrophilic attack. The LUMO, conversely, would indicate the most likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. youtube.com

Table 2: Hypothetical Frontier Orbital Properties of this compound

| Orbital | Energy (eV) | Primary Localization |

| HOMO | -5.8 | Phenyl ring, O-atoms |

| LUMO | 1.2 | Phenyl ring |

| HOMO-LUMO Gap | 7.0 | - |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a frontier orbital analysis.

Computational Modeling of Reaction Mechanisms and Kinetics

Beyond static electronic properties, computational modeling can be used to simulate the dynamics of chemical reactions, providing a deeper understanding of reaction mechanisms and kinetics.

A key aspect of modeling reaction mechanisms is the identification of transition states, which are the high-energy structures that connect reactants and products. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate.

For reactions involving this compound, such as oxidation or degradation pathways, computational methods can be used to locate the transition state structures and calculate the associated activation energies. This information is crucial for predicting the feasibility and rate of a given reaction under different conditions.

Building upon the calculation of activation energies, computational kinetics can be used to determine theoretical rate constants for elementary reactions. Using frameworks like Transition State Theory (TST), the rate constant can be calculated from the properties of the reactants and the transition state.

Adsorption and Interaction Studies of Phenolic Compounds

The interaction of phenolic compounds with surfaces is important in various applications, including catalysis, environmental remediation, and materials science. Computational methods can be used to study the adsorption of this compound on different surfaces, providing insights into the nature and strength of the interactions.

Studies on similar phenolic compounds have shown that adsorption is influenced by factors such as the nature of the surface, the presence of functional groups on the phenol (B47542), and the solvent environment. mdpi.com For this compound, interactions with a surface could involve hydrogen bonding through the hydroxyl group, van der Waals interactions of the alkyl groups, and π-π stacking interactions of the aromatic ring. Computational simulations can quantify the adsorption energy and determine the preferred orientation of the molecule on the surface.

Table 3: Illustrative Adsorption Energies of this compound on Various Surfaces

| Surface Material | Adsorption Energy (kcal/mol) | Primary Interaction Type |

| Graphene | -15.8 | π-π stacking, van der Waals |

| Silica (SiO2) | -25.2 | Hydrogen bonding |

| Activated Carbon | -18.5 | van der Waals, π-π stacking |

Note: The data in this table is illustrative and intended to show the type of information that can be obtained from computational adsorption studies.

In Silico Structure-Activity Relationship (SAR) Predictions (Computational Aspects)

In the realm of computational toxicology and chemistry, in silico Structure-Activity Relationship (SAR) models are powerful tools for predicting the biological activity and potential toxicity of chemical compounds. nih.govnih.gov These models are built on the principle that the chemical structure of a molecule dictates its physicochemical properties and, consequently, its biological interactions. nih.gov For the compound this compound, while specific experimental SAR data is not extensively available in public literature, we can extrapolate potential activities and properties based on computational predictions and data from structurally similar molecules, such as other alkylphenols. nih.govnih.gov

In silico SAR analyses are typically conducted through two primary approaches: Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations. QSAR models are statistical models that correlate variations in the chemical structure with changes in biological activity. nih.govresearchgate.netmdpi.com Molecular docking, on the other hand, predicts the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme, to estimate the strength of the interaction. nih.govfip.org

To understand the potential biological activities of this compound, we can look at computational data for the closely related compound, 4-ethyl-2-isopropylphenol. The primary difference lies in the ether linkage (isopropoxy group) in the target compound versus a direct isopropyl substituent. The PubChem database provides several computed properties for 4-ethyl-2-isopropylphenol which can serve as a baseline for SAR predictions.

Table 1: Computed Properties for 4-Ethyl-2-isopropylphenol

| Property | Value | Source |

| Molecular Weight | 164.24 g/mol | PubChem |

| XLogP3 | 3.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 164.120115130 Da | PubChem |

| Topological Polar Surface Area | 20.2 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

| Complexity | 131 | PubChem |

These computed properties for a structurally similar compound suggest that this compound would also exhibit characteristics of a moderately lipophilic and relatively simple aromatic compound. The presence of the ether oxygen in this compound compared to the direct alkyl substituent in 4-ethyl-2-isopropylphenol would likely increase its polarity and potential for hydrogen bonding, which could influence its biological interactions.

Predictive SAR Insights based on Alkylphenol QSAR Models

QSAR models developed for alkylphenols often focus on their environmental fate and endocrine-disrupting potential. nih.govnih.gov These models typically use a range of molecular descriptors to predict activity. For a compound like this compound, the following descriptors would be critical in any QSAR analysis:

Lipophilicity (LogP): The octanol-water partition coefficient is a key determinant of a compound's ability to cross cell membranes and accumulate in fatty tissues. The XLogP3 value of 3.5 for the related 4-ethyl-2-isopropylphenol suggests significant lipophilicity. nih.gov

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into a molecule's reactivity and ability to participate in charge-transfer interactions.

Steric/Topological Descriptors: Molecular shape, size, and branching are crucial for how a molecule fits into a biological receptor.

Based on general QSAR models for alkylphenols, the structural features of this compound—a phenolic hydroxyl group, an ethyl group at the para position, and an isopropoxy group at the ortho position—would be analyzed to predict its potential for various biological activities, including estrogenic activity, which is a known concern for some alkylphenols. nih.gov

Environmental Fate and Degradation Pathways of Phenolic Ethers

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of chemical compounds through non-biological means, primarily through the action of light, water, and naturally occurring reactive chemical species.

Photodegradation Mechanisms and Products

Hydrolytic Stability and Pathways

The hydrolytic stability of 4-Ethyl-2-isopropoxyphenol is attributed to the ether linkage, which is generally resistant to hydrolysis under typical environmental pH and temperature conditions. However, under more extreme conditions, such as high temperatures and the presence of acid catalysts, the ether bond can be cleaved. For instance, studies on the acid-catalyzed hydrolysis of poly(2-ethyl-2-oxazoline) have shown that increasing the temperature to 180°C can significantly accelerate the hydrolysis process. rsc.org This suggests that while stable under normal ambient conditions, the isopropoxy group of this compound could potentially undergo hydrolysis in specific, more reactive environmental compartments.

Oxidation by Environmental Radicals (e.g., Hydroxyl Radicals)

Hydroxyl radicals (•OH) are highly reactive species present in the atmosphere and aquatic environments, and they play a crucial role in the degradation of many organic pollutants. Phenolic compounds are particularly susceptible to oxidation by hydroxyl radicals. The reaction is initiated by the addition of the hydroxyl radical to the aromatic ring, a process that is often diffusion-controlled. This addition can occur at various positions on the ring, leading to the formation of different isomeric hydroxycyclohexadienyl radicals. For this compound, the hydroxyl and isopropoxy groups direct the addition of the hydroxyl radical primarily to the ortho and para positions. These intermediate radicals can then undergo further reactions, such as water elimination to form phenoxyl radicals or reaction with oxygen to form peroxyl radicals, which subsequently lead to ring cleavage and the formation of smaller, more oxidized products.

Biotic Degradation Processes

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a key process in the removal of many pollutants from the environment.

Microbial Biodegradation in Terrestrial and Aquatic Environments

The biodegradation of alkylphenols, a class of compounds to which this compound belongs, has been the subject of considerable research. Microorganisms capable of degrading these compounds have been isolated from various environments, including activated sludge from municipal sewage treatment plants. nih.gov The biodegradation process is influenced by the structure of the alkylphenol, with the length and branching of the alkyl chain affecting the rate and pathway of degradation. nih.gov

In general, microbial degradation of alkylphenols can be initiated at either the phenolic ring or the alkyl side chain. microbiologyresearch.org For many alkylphenols, the initial attack involves hydroxylation of the aromatic ring. nih.gov The resulting catechols are then subject to ring cleavage by dioxygenase enzymes. Some bacteria, such as those from the genus Pseudomonas, have been shown to effectively degrade alkylphenol ethoxylates by first shortening the ethoxylate chain. nih.gov The presence of a branched alkyl group, such as the isopropoxy group in this compound, can influence the specific degradation pathway. nih.gov In anaerobic environments, the degradation of phenolic compounds can proceed through different pathways, such as phosphorylation followed by carboxylation, as observed in the sulfate-reducing bacterium Desulfatiglans anilini. nih.gov

| Microbial Species/Group | Environment | Degradation Capability | Reference |

| Pseudomonas sp. | Activated Sludge | Degradation of alkylphenol ethoxylates | nih.gov |

| Sphingomonads | Various | Degradation of long-chain alkylphenols | nih.gov |

| Desulfatiglans anilini | Anaerobic/Sulfate-reducing | Anaerobic degradation of phenol (B47542) | nih.gov |

Enzymatic Degradation Pathways

The enzymatic degradation of phenolic ethers is a key step in the microbial breakdown of these compounds. Enzymes such as laccases and peroxidases, often produced by wood-destroying fungi and other microorganisms, can catalyze the oxidation of phenolic compounds. dntb.gov.uaresearchgate.net These enzymes can lead to the cleavage of ether linkages, a critical step in the degradation of compounds like this compound. dntb.gov.ua

Polyphenol oxidases, for example, catalyze the oxidation of monophenols to o-diphenols and their subsequent oxidation to o-quinones. researchgate.net These quinones are highly reactive and can undergo further non-enzymatic polymerization or degradation. The degradation of phenolic compounds in anaerobic bacteria can involve a different set of enzymes, such as phenylphosphate synthase and phenylphosphate carboxylase, which initiate the breakdown process through phosphorylation and carboxylation. nih.gov The specific enzymatic pathway for this compound would likely involve initial oxidation of the phenolic ring, potentially followed by cleavage of the isopropoxy ether bond.

| Enzyme | Type of Reaction | Substrate Class | Reference |

| Laccase | Oxidation | Phenolic compounds | dntb.gov.ua |

| Peroxidase | Oxidation | Phenolic compounds | researchgate.net |

| Polyphenol Oxidase | Oxidation (Hydroxylation & Quinone formation) | Phenols | researchgate.net |

| Phenylphosphate Synthase | Phosphorylation | Phenol | nih.gov |

| Phenylphosphate Carboxylase | Carboxylation | Phenylphosphate | nih.gov |

Metabolism in Non-Human Biological Systems

The metabolism of this compound in non-human biological systems has not been extensively studied, and specific data for this compound is limited. However, insights can be drawn from the metabolic pathways of structurally related phenolic ethers and ethylphenols in various organisms. The primary routes of metabolism for such compounds generally involve two phases: phase I (functionalization) and phase II (conjugation).

In aquatic organisms like fish, phenolic compounds undergo biotransformation primarily in the liver. nih.gov Phase I reactions for phenolic ethers can involve O-dealkylation, where the ether linkage is cleaved, and hydroxylation of the aromatic ring. For instance, in fish, the metabolism of xenobiotics is known to be catalyzed by cytochrome P450 (CYP) enzymes, particularly from the CYP1, CYP2, and CYP3 families. nih.gov These enzymes can facilitate the oxidation of the ethyl group or the aromatic ring of this compound. Following the initial oxidative and hydrolytic reactions, the resulting metabolites are typically conjugated in phase II reactions with endogenous molecules like glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion. nih.gov

In soil and sediment environments, microbial degradation is the principal metabolic pathway for phenolic compounds. researchgate.net Microorganisms, including bacteria and fungi, utilize these compounds as a source of carbon and energy. academicjournals.org The degradation of phenolic compounds by microbes often begins with hydroxylation of the aromatic ring, followed by ring cleavage. nih.govnih.gov For example, bacteria of the Pseudomonas genus are known to degrade phenol by first converting it to catechol, which then undergoes either ortho- or meta-ring cleavage. nih.govnih.gov While direct evidence for this compound is unavailable, it is plausible that soil microorganisms would initiate its degradation by attacking the ethyl or isopropyl group, or by hydroxylating the benzene (B151609) ring, leading to the cleavage of the ether bond and subsequent breakdown of the aromatic structure.

The table below summarizes the expected metabolic reactions in non-human biological systems based on data from related compounds.

| Biological System | Metabolic Pathway | Key Enzymes/Processes | Expected Reactions for this compound |

| Aquatic Organisms (e.g., Fish) | Phase I & Phase II Biotransformation | Cytochrome P450 monooxygenases, Esterases, Glucuronyltransferases, Sulfotransferases | O-dealkylation of the isopropoxy group, Hydroxylation of the aromatic ring, Oxidation of the ethyl group, Conjugation with glucuronic acid or sulfate |

| Soil Microorganisms (e.g., Bacteria, Fungi) | Aerobic & Anaerobic Biodegradation | Phenol hydroxylases, Dioxygenases | Initial hydroxylation of the aromatic ring, Cleavage of the ether bond, Oxidation of the ethyl and isopropyl side chains, Aromatic ring cleavage (ortho- or meta-pathway) |

Identification and Characterization of Environmental Transformation Products

Specific environmental transformation products of this compound have not been documented in the scientific literature. However, based on the known degradation pathways of analogous compounds like 4-ethylphenol (B45693) and other phenolic ethers, several potential transformation products can be inferred.

The degradation of phenolic compounds in the environment is primarily driven by microbial activity and photochemical reactions. researchgate.net For ethylphenols, transformation pathways often involve the oxidation of the ethyl group and hydroxylation of the aromatic ring. For example, studies on 4-ethylphenol have shown that its degradation can lead to the formation of 4-ethylcatechol (B135975) and other hydroxylated derivatives. nih.gov Furthermore, the microbial metabolism of compounds with ethyl side chains can proceed through the formation of corresponding alcohols and ketones.

The isopropoxy group in this compound is also a site for potential transformation. Cleavage of the ether linkage, a common fate for phenolic ethers, would likely result in the formation of 4-ethylcatechol and isopropanol. Subsequent degradation of these intermediates would follow their respective known environmental fate pathways.

The table below outlines the potential environmental transformation products of this compound and the likely processes leading to their formation.

| Potential Transformation Product | Formation Pathway | Environmental Compartment |

| 4-Ethylcatechol | O-deisopropoxylation (cleavage of the ether bond) | Soil, Water |

| 1-(4-Hydroxy-3-isopropoxyphenyl)ethan-1-ol | Oxidation of the ethyl group | Soil, Water |

| 1-(4-Hydroxy-3-isopropoxyphenyl)ethan-1-one | Further oxidation of the alcohol | Soil, Water |

| Hydroxylated derivatives | Ring hydroxylation | Soil, Water |

| Ring cleavage products (e.g., dicarboxylic acids) | Microbial degradation of the aromatic ring | Soil, Water |

Methodological Frameworks for Environmental Persistence Assessment (e.g., OECD Guidelines)

The assessment of a chemical's environmental persistence is a critical component of risk assessment and is guided by internationally recognized methodological frameworks, primarily the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. wikipedia.orgumweltbundesamt.de These guidelines provide standardized methods to evaluate the degradation and transformation of chemicals in various environmental compartments.

For a compound like this compound, the following OECD guidelines under Section 3: Environmental Fate and Behaviour would be relevant for assessing its persistence: oecd.orgoecd.org

OECD 301: Ready Biodegradability: This is a screening test to determine if a chemical is readily biodegradable under aerobic conditions. A positive result in this test suggests that the substance is unlikely to persist in the environment.

OECD 307: Aerobic and Anaerobic Transformation in Soil: This guideline is used to determine the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions. It provides data on half-life and identifies major transformation products. smithers.com

OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems: This test simulates the fate of a chemical in aquatic environments, focusing on its transformation in the water column and sediment. It is crucial for substances that may partition to sediment. smithers.com

OECD 309: Aerobic Mineralisation in Surface Water – Simulation Biodegradation Test: This guideline provides a means to assess the ultimate biodegradability of a chemical in a surface water environment.

OECD 111: Hydrolysis as a Function of pH: This test determines the rate of abiotic degradation of a chemical by hydrolysis at different pH values, which is relevant for understanding its stability in water. smithers.com

OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis: This guideline assesses the potential for a chemical to be degraded by sunlight in water. oecd.org

The data generated from these standardized tests are used in a weight-of-evidence approach to classify the persistence of a chemical. oecd.org Regulatory frameworks often use specific half-life criteria in different environmental compartments (water, soil, sediment) to categorize a substance as persistent (P) or very persistent (vP).

The table below summarizes the key OECD guidelines applicable to the environmental persistence assessment of this compound.

| OECD Guideline | Test Description | Information Obtained | Relevance for this compound |

| OECD 301 | Ready Biodegradability | Potential for rapid and ultimate biodegradation | Initial screening for persistence |

| OECD 307 | Aerobic and Anaerobic Transformation in Soil | Degradation rates (half-life), transformation products in soil | Assessment of persistence in terrestrial environments |

| OECD 308 | Aerobic and Anaerobic Transformation in Aquatic Sediment Systems | Degradation rates (half-life), transformation products in water/sediment | Assessment of persistence in aquatic environments |